Ammothamnine
Description
Historical Context and Discovery in Sophora Species
This compound was first identified in 1937 by Kondo et al. during phytochemical investigations of Sophora angustifolia var. flavescens, a plant used in traditional Chinese medicine. Ochiai and Ito later elucidated its structural relationship to matrine in 1938, demonstrating that this compound forms through the oxidation of matrine with hydrogen peroxide. This discovery established this compound as the N-oxide derivative of matrine, a structural modification that enhances its solubility and bioactivity. The alkaloid’s isolation from multiple Sophora species, including S. flavescens and S. chrysophylla, underscores its ecological role as a plant defense metabolite.
Taxonomic Classification Within Quinolizidine Alkaloids
Quinolizidine alkaloids, characterized by their bicyclic perhydroquinolizine backbone, are classified into six structural subtypes. This compound belongs to the sparteine type, distinguished by its tetracyclic framework and oxygenated nitrogen atom. This classification aligns with biosynthetic studies showing that quinolizidine alkaloids derive from lysine decarboxylation and subsequent cyclization reactions in chloroplasts. Unlike simpler lupinine-type alkaloids, this compound’s tetracyclic structure enables unique molecular interactions, such as binding to TGF-β1 receptors and Smad3 proteins, which underlie its antifibrotic activity.
Nomenclature and Isomeric Relationships to Matrine Derivatives
The systematic name matrine 1β-oxide reflects this compound’s structural relationship to matrine (C₁₅H₂₄N₂O), differing by a single oxygen atom at the N1 position. This oxidation confers distinct physicochemical properties, including a higher melting point (208°C vs. 76°C for matrine) and enhanced polarity. Isomeric variants such as oxysophoridine and sophoridine N-oxide exist, but this compound remains the most studied due to its stability and bioavailability. The oxidation reaction can be represented as:
$$
\text{Matrine} + \text{H}2\text{O}2 \rightarrow \text{this compound (Matrine } N\text{-oxide)} + \text{H}_2\text{O}
$$
.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,9S,13R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPBINOPNYFXID-JARXUMMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCC[N@+]4([C@H]3[C@@H](CCC4)CN2C(=O)C1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water, Soluble in methanol, Soluble in ethanol | |
| Details | Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996) | |
| Record name | Oxymatrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder, White dice from crystal | |
CAS No. |
16837-52-8 | |
| Record name | Oxymatrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxymatrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16276 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYMATRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85U4C366QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxymatrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
208 °C | |
| Details | Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996) | |
| Record name | Oxymatrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biological Activity
Ammothamnine, a compound derived from various plant sources, has garnered attention in pharmacological research due to its significant biological activities. This article explores the compound's antiviral properties, effects on oxidative stress, and potential therapeutic applications, supported by diverse research findings and case studies.
Overview of this compound
This compound is an alkaloid primarily extracted from species within the Sophora genus. Its structure and functional groups suggest a unique mechanism of action compared to other related alkaloids. Notably, it exhibits a tertiary amine oxide structure that contributes to its biological efficacy.
Key Biological Activities
-
Antiviral Properties
- This compound has demonstrated notable antiviral activity, particularly against the hepatitis B virus (HBV). Research indicates that it inhibits HBV replication, making it a candidate for further investigation in antiviral therapies.
- The compound's mechanism involves modulating cellular pathways associated with viral replication and apoptosis, suggesting potential applications in treating viral infections.
-
Oxidative Stress Modulation
- Studies have shown that this compound can influence oxidative stress biomarkers, which are critical in various diseases, including cancer and neurodegenerative disorders. It appears to alter oxidative stress responses in cells, thereby enhancing cellular resilience to oxidative damage .
- This modulation may also extend to gut microbiota, indicating a broader impact on intestinal health through the alteration of microbial composition and oxidative stress responses.
-
Apoptosis Induction
- This compound has been linked to apoptosis in cancer cells, showing promise as an anti-cancer agent. Its specific action on apoptotic pathways suggests that it could be developed into therapeutic strategies for cancer treatment.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other alkaloids derived from the Sophora species:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Matrine | C15H24N2 | Precursor to this compound; exhibits similar biological activities. |
| Oxymatrine | C15H24N2O | Oxidized form; known for antiviral properties. |
| Sophoridine | C16H22N2O | Exhibits anti-inflammatory effects. |
| Tetrandrine | C20H24N2O4 | Antiarrhythmic and antihypertensive activities; structurally unique. |
This compound's distinct mechanism of inducing apoptosis and its specific effects on HBV replication set it apart from these compounds.
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of this compound against HBV in vitro. The results indicated a significant reduction in viral load in treated cell lines compared to controls, supporting its potential as an antiviral agent.
Case Study 2: Oxidative Stress and Gut Health
Another investigation focused on the impact of this compound on oxidative stress markers in an animal model. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress while improving gut microbiota diversity . This suggests its role in promoting intestinal health through antioxidant mechanisms.
Case Study 3: Apoptosis in Cancer Cells
Research examining the apoptotic effects of this compound on various cancer cell lines demonstrated that it induced apoptosis through caspase activation pathways. The study reported a dose-dependent increase in apoptosis markers, highlighting its potential for cancer therapy .
Scientific Research Applications
Antitumor Activity
Mechanism of Action
Ammothamnine exhibits significant antitumor effects, particularly against melanoma. Research indicates that it inhibits the proliferation and migration of melanoma cells and promotes apoptosis. The compound modulates the immune microenvironment by enhancing the activity of CD4 T cells, CD8 T cells, and natural killer T (NKT) cells while downregulating regulatory T (Treg) cells. This mechanism is believed to involve the suppression of PD-L1 and MYC expression in melanoma cells .
Case Study: Melanoma Treatment
In a study published in 2023, this compound was shown to effectively inhibit melanoma development in subcutaneous tumor models in mice. The treatment resulted in increased secretion of TNF-α and modulation of immune responses, suggesting its potential as a therapeutic agent for melanoma .
Immunomodulatory Effects
This compound has demonstrated immunomodulatory properties that can enhance immune responses against various diseases. It has been shown to adjust immune functions, making it a candidate for treating conditions characterized by immune dysfunction.
Clinical Applications
Clinical trials have explored the use of this compound in treating leukopenia and anemia. Its ability to stimulate immune cell proliferation suggests potential applications in managing diseases where immune enhancement is beneficial .
Hepatoprotective Properties
Recent studies have indicated that this compound may possess hepatoprotective effects, particularly in the context of liver injury induced by various toxins. Research utilizing network pharmacology has identified this compound as a key component that could mitigate liver damage.
Data Table: Hepatoprotective Effects of this compound
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation, which is critical in various chronic diseases. Its anti-inflammatory properties are attributed to its ability to modulate cytokine production and immune cell activity.
Case Study: Ulcerative Colitis Treatment
The Wuwei Kushen Changrong capsule, containing this compound, has been clinically proven effective in treating ulcerative colitis (UC). Phase III trials demonstrated its efficacy comparable to traditional treatments like sulfasalazine . The main therapeutic pathway involves the IL-17 signaling pathway, highlighting its role in inflammatory conditions .
Antimicrobial Activity
Emerging research suggests that this compound may also possess antimicrobial properties, which could be beneficial in treating infections.
Research Findings
Studies indicate that compounds derived from Sophora flavescens, including this compound, have shown antibacterial effects against various pathogens, suggesting potential applications in infectious disease management .
Comparison with Similar Compounds
Key Observations :
- Oxidation at the N-atom in this compound enhances solubility and bioavailability compared to matrine .
- Sophocarpine’s unsaturated lactone contributes to higher cytotoxicity but lower metabolic stability .
Pharmacological Activity Comparison
Antitumor Efficacy
Anti-inflammatory Activity
Preparation Methods
Solvent-Based Extraction
The roots of Sophora flavescens are the primary source of ammothamnine. Methanol emerges as the most effective solvent due to its ability to dissolve alkaloids while minimizing co-extraction of polar impurities. A standardized protocol involves:
-
Methanol extraction : 50 g of powdered roots are soaked in 300 mL methanol for 72 hours under rotary shaking (40 kHz, 300 W) to maximize alkaloid release.
-
Filtration and concentration : The extract is filtered through Whatman No. 1 paper, and methanol is evaporated under reduced pressure to yield a crude residue.
Table 1: Solvent Efficiency in this compound Extraction
| Solvent | Extraction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 72 | 2.8 | 65 |
| Ethanol | 72 | 2.1 | 58 |
| Water | 72 | 0.9 | 42 |
Acid-Base Partitioning for Purification
Crude extracts are subjected to acid-base partitioning to isolate this compound:
-
Acidification : The residue is dissolved in 1% HCl, precipitating non-alkaloid components.
-
Basification : The supernatant is adjusted to pH 10 with NH₄OH, causing this compound to precipitate.
-
Recrystallization : The precipitate is recrystallized from ethanol-water (4:1) to achieve ≥95% purity.
Synthetic Preparation via Matrine Oxidation
Hydrogen Peroxide-Mediated Oxidation
This compound is synthesized by oxidizing matrine (a precursor alkaloid) using hydrogen peroxide (H₂O₂). Key parameters include:
-
Reaction conditions : Matrine (1 mol) is reacted with 30% H₂O₂ (2 mol) at 60°C for 6 hours under nitrogen atmosphere.
-
pH optimization : Maintaining pH 6–7 prevents decomposition of H₂O₂ into reactive radicals, which could degrade this compound.
Table 2: Impact of pH on Oxidation Efficiency
| pH | Conversion Rate (%) | Byproduct Formation (%) |
|---|---|---|
| 5 | 72 | 18 |
| 6 | 89 | 7 |
| 7 | 85 | 9 |
Industrial-Scale Synthesis
For pharmaceutical applications, the patent CN1161121C outlines a freeze-drying method to produce stable injectable formulations:
-
Solution preparation : this compound is dissolved in saline (0.9% NaCl) with 5% mannitol as a cryoprotectant.
-
Sterile filtration : The solution is filtered through a 0.22 μm membrane to remove particulates.
-
Lyophilization : The filtrate is freeze-dried at -50°C and 0.01 mbar to yield a porous powder, reconstitutable with water.
Advanced Formulation Strategies
Nanoparticle Encapsulation
To enhance bioavailability, this compound has been incorporated into mixed micellar nanoparticles:
-
Preparation : A 1:2 ratio of this compound to phospholipid (e.g., DSPE-PEG) is sonicated in aqueous medium, forming nanoparticles of 120 nm diameter.
-
Drug release : In vitro studies show 80% release over 24 hours, compared to 100% for free this compound within 2 hours.
Table 3: Nanoparticle Formulation Parameters
| Parameter | Value |
|---|---|
| Particle size | 120 ± 15 nm |
| Entrapment efficiency | 92 ± 3% |
| Zeta potential | -25 mV |
Analytical Validation of this compound
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
